molecular formula C24H28N2O4S B14076640 Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate CAS No. 102038-09-5

Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate

Cat. No.: B14076640
CAS No.: 102038-09-5
M. Wt: 440.6 g/mol
InChI Key: KIQAINAQPGGBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate is a complex organic compound with a unique structure that combines a quinazolinone core with a hydroxyheptylthio side chain and a benzeneacetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Hydroxyheptylthio Side Chain: This step involves the nucleophilic substitution of a suitable leaving group on the quinazolinone core with 2-hydroxyheptylthiol.

    Esterification: The final step is the esterification of the resulting compound with benzeneacetate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyheptylthio side chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various ester derivatives.

Scientific Research Applications

Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate involves its interaction with specific molecular targets. The hydroxyheptylthio side chain may interact with enzymes or receptors, modulating their activity. The quinazolinone core can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate is unique due to its combination of a quinazolinone core with a hydroxyheptylthio side chain and a benzeneacetate ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

102038-09-5

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

methyl 2-[4-[2-(2-hydroxyheptylsulfanyl)-4-oxoquinazolin-3-yl]phenyl]acetate

InChI

InChI=1S/C24H28N2O4S/c1-3-4-5-8-19(27)16-31-24-25-21-10-7-6-9-20(21)23(29)26(24)18-13-11-17(12-14-18)15-22(28)30-2/h6-7,9-14,19,27H,3-5,8,15-16H2,1-2H3

InChI Key

KIQAINAQPGGBSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)CC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.